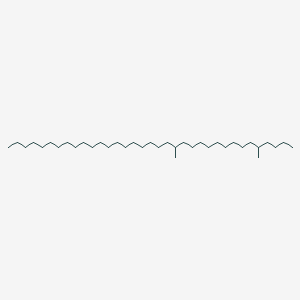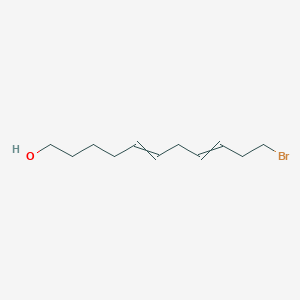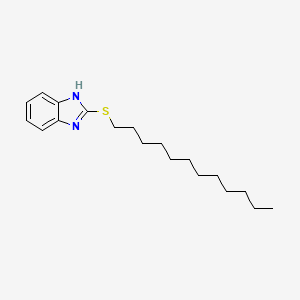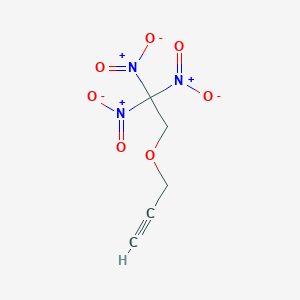
3-(2,2,2-Trinitroethoxy)prop-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2,2-Trinitroethoxy)prop-1-yne is an organic compound characterized by the presence of a prop-1-yne backbone with a 2,2,2-trinitroethoxy substituent. This compound is notable for its high energy content due to the presence of multiple nitro groups, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trinitroethoxy)prop-1-yne typically involves the reaction of propargyl alcohol with trinitroethanol under acidic conditions. The reaction proceeds through the formation of an intermediate ether, which is then subjected to further nitration to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing the risk associated with handling highly energetic materials.
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trinitroethoxy)prop-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties significantly.
Substitution: Nucleophilic substitution reactions can occur at the nitro groups or the alkyne position, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted alkynes and ethers.
Scientific Research Applications
3-(2,2,2-Trinitroethoxy)prop-1-yne has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of high-energy materials and explosives.
Biology: Investigated for its potential effects on biological systems, particularly in the study of nitro group interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to release energy upon decomposition.
Industry: Utilized in the production of specialized polymers and materials with enhanced energetic properties.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trinitroethoxy)prop-1-yne involves the release of energy through the decomposition of its nitro groups. This decomposition can generate reactive intermediates that interact with molecular targets, leading to various chemical transformations. The pathways involved include radical formation and subsequent reactions with surrounding molecules.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trinitroethanol: Shares the trinitroethoxy group but lacks the alkyne functionality.
Propargyl Alcohol: Contains the alkyne group but lacks the nitro substituents.
Trinitrotoluene (TNT): Another high-energy compound with multiple nitro groups but a different structural framework.
Uniqueness
3-(2,2,2-Trinitroethoxy)prop-1-yne is unique due to its combination of an alkyne backbone with a trinitroethoxy substituent. This structure imparts both high energy content and reactivity, making it distinct from other high-energy compounds.
Properties
CAS No. |
138648-98-3 |
|---|---|
Molecular Formula |
C5H5N3O7 |
Molecular Weight |
219.11 g/mol |
IUPAC Name |
3-(2,2,2-trinitroethoxy)prop-1-yne |
InChI |
InChI=1S/C5H5N3O7/c1-2-3-15-4-5(6(9)10,7(11)12)8(13)14/h1H,3-4H2 |
InChI Key |
LZQIKLHFDRXIPG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14284445.png)
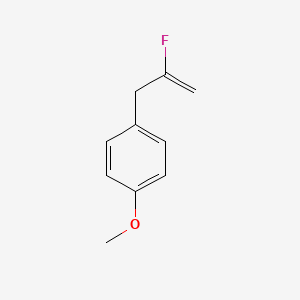

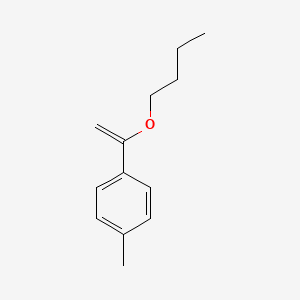
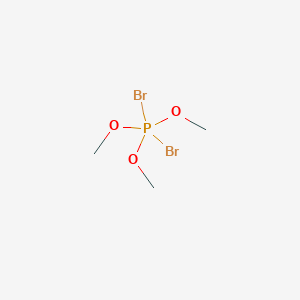
![[(Dibutoxyphosphorothioyl)sulfanyl]acetic acid](/img/structure/B14284477.png)
![1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene](/img/structure/B14284478.png)


![1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane](/img/structure/B14284493.png)

